

# A Comparative Guide: Pemetrexed with Cisplatin vs. Immunotherapy for Malignant Pleural Mesothelioma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Pemetrexed Disodium |           |
| Cat. No.:            | B1139358            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The treatment landscape for unresectable malignant pleural mesothelioma (MPM) has undergone a significant evolution. For nearly two decades, the combination of the antifolate agent **pemetrexed disodium** with cisplatin was the established first-line standard of care. However, the emergence of dual checkpoint inhibitor immunotherapy has introduced a new paradigm. This guide provides an objective comparison of pemetrexed with cisplatin against the current alternative, nivolumab plus ipilimumab, supported by pivotal clinical trial data and detailed experimental protocols.

## **Comparative Efficacy and Safety**

The landmark phase III trial by Vogelzang et al. established the efficacy of pemetrexed plus cisplatin over cisplatin alone.[1][2] More recently, the phase III CheckMate 743 trial demonstrated the superiority of nivolumab plus ipilimumab over the pemetrexed-cisplatin combination, leading to its approval as a new first-line standard of care.[3][4]

A summary of key performance indicators from these pivotal trials is presented below.

Table 1: Comparison of Efficacy Outcomes in Pivotal Phase III Trials



| Endpoint                                   | Pemetrexed + Cisplatin (Vogelzang et al., 2003)[1] | Nivolumab +<br>Ipilimumab<br>(CheckMate 743) | Chemotherapy<br>Control<br>(CheckMate 743) |
|--------------------------------------------|----------------------------------------------------|----------------------------------------------|--------------------------------------------|
| Median Overall<br>Survival (OS)            | 12.1 months                                        | 18.1 months                                  | 14.1 months                                |
| 2-Year OS Rate                             | Not Reported                                       | 41%                                          | 27%                                        |
| 3-Year OS Rate                             | Not Reported                                       | 23%                                          | 15%                                        |
| Median Progression-<br>Free Survival (PFS) | 5.7 months                                         | Not Reported                                 | Not Reported                               |
| Objective Response<br>Rate (ORR)           | 41.3%                                              | 40%                                          | 44%                                        |
| Median Duration of Response                | Not Reported                                       | 11.6 months                                  | 6.7 months                                 |

Table 2: Comparison of Key Grade 3-4 Treatment-Related Adverse Events (TRAEs)



| Adverse Event                | Pemetrexed +<br>Cisplatin<br>(Vogelzang et al.)*   | Nivolumab +<br>Ipilimumab<br>(CheckMate 743) | Chemotherapy<br>Control<br>(CheckMate 743) |
|------------------------------|----------------------------------------------------|----------------------------------------------|--------------------------------------------|
| Any Grade 3/4 TRAE           | Data not directly comparable                       | 30%                                          | 32%                                        |
| Serious Grade 3/4<br>TRAEs   | Data not directly comparable                       | 15% - 16%                                    | 6%                                         |
| Neutropenia                  | 23.2%<br>(unsupplemented) /<br>9.4% (supplemented) | <1%                                          | 18%                                        |
| Nausea                       | 18.3%                                              | 1%                                           | 3%                                         |
| Vomiting                     | 16.9%                                              | 1%                                           | 3%                                         |
| Fatigue                      | 16.2%                                              | 4%                                           | 5%                                         |
| Discontinuation due to TRAEs | Not Reported                                       | 17%                                          | 7%                                         |

<sup>\*</sup>Note: Toxicity data from the Vogelzang et al. trial are presented for cohorts with and without full vitamin B12 and folic acid supplementation, as this was implemented mid-trial and significantly reduced toxicities.

# **Experimental Protocols of Pivotal Trials**

Understanding the methodologies of the key clinical trials is crucial for interpreting the data.

## **Vogelzang et al. (Pemetrexed + Cisplatin)**

This multicenter, randomized, single-blind phase III study established the pemetrexed/cisplatin regimen.

 Patient Population: 456 chemotherapy-naive patients with histologically confirmed, unresectable malignant pleural mesothelioma.



- Randomization: Patients were randomized 1:1 to receive either pemetrexed plus cisplatin or cisplatin alone.
- Treatment Arms:
  - Combination Arm (n=226): Pemetrexed 500 mg/m² followed by cisplatin 75 mg/m² administered intravenously on day 1 of a 21-day cycle.
  - Control Arm (n=222): Cisplatin 75 mg/m² IV on day 1 of a 21-day cycle.
- Key Intervention: After 117 patients were enrolled, the protocol was amended to include mandatory folic acid and vitamin B12 supplementation to reduce hematologic toxicity.
- Primary Endpoint: Overall Survival.
- Secondary Endpoints: Time to progression and objective response rate.





Diagram 1: Experimental workflow of the pivotal Vogelzang et al. trial.

## **CheckMate 743 (Nivolumab + Ipilimumab)**

This phase III, randomized, open-label trial established the dual immunotherapy combination as a new standard of care.

 Patient Population: 605 patients with previously untreated, histologically confirmed, unresectable MPM and an ECOG performance status of 0 or 1.







Randomization: Patients were randomized 1:1 and stratified by histology (epithelioid vs. non-epithelioid) and gender.

#### • Treatment Arms:

- Immunotherapy Arm (n=303): Nivolumab 3 mg/kg IV every 2 weeks plus ipilimumab 1 mg/kg IV every 6 weeks for up to 2 years.
- Chemotherapy Arm (n=302): Pemetrexed 500 mg/m² plus either cisplatin 75 mg/m² or carboplatin AUC 5, administered IV every 3 weeks for up to six cycles.
- Primary Endpoint: Overall Survival.
- Secondary Endpoints: Objective response rate, disease control rate, and progression-free survival.





Diagram 2: Experimental workflow of the pivotal CheckMate 743 trial.

# **Mechanisms of Action and Signaling Pathways**

The fundamental difference between these two treatment regimens lies in their mechanisms of action. Pemetrexed/cisplatin relies on cytotoxic chemotherapy, while nivolumab/ipilimumab harnesses the patient's own immune system.



## **Pemetrexed: Multi-Targeted Antifolate**

Pemetrexed is a multi-targeted antifolate agent that disrupts the synthesis of nucleotide precursors for DNA and RNA. After transport into the cell and activation via polyglutamation, it inhibits three key enzymes in the folate pathway:

- Thymidylate Synthase (TS): Blocks the synthesis of thymidine, a crucial component of DNA.
- Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate, a key cofactor for nucleotide synthesis.
- Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits the de novo purine synthesis pathway.

The combined inhibition of these enzymes leads to a depletion of the building blocks for DNA and RNA, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells. Cisplatin complements this action by forming platinum-DNA adducts, which cause DNA cross-linking, inhibit DNA synthesis and repair, and induce apoptosis.





**Diagram 3:** Mechanism of action for Pemetrexed.

### Nivolumab + Ipilimumab: Dual Checkpoint Inhibition



This combination therapy targets two distinct inhibitory checkpoint pathways to unleash an antitumor immune response.

- Ipilimumab (Anti-CTLA-4): Cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) is a key negative regulator of T-cell activation. It competes with the co-stimulatory molecule CD28 for binding to CD80/CD86 on antigen-presenting cells (APCs). Ipilimumab blocks CTLA-4, thereby promoting the initial activation and proliferation of T-cells.
- Nivolumab (Anti-PD-1): Programmed cell death protein 1 (PD-1) is expressed on activated T-cells. When it binds to its ligands (PD-L1/PD-L2), which are often overexpressed on tumor cells, it delivers an inhibitory signal that suppresses T-cell cytotoxic activity. Nivolumab blocks the PD-1/PD-L1 interaction, restoring the ability of activated T-cells to recognize and kill cancer cells.

By blocking both CTLA-4 and PD-1, the combination therapy aims to enhance T-cell priming and activation (ipilimumab) and restore effector T-cell function within the tumor microenvironment (nivolumab), leading to a more robust and durable anti-tumor immune response.





Diagram 4: Dual checkpoint blockade by Ipilimumab and Nivolumab.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase III Study of Pemetrexed in Combination With Cisplatin Versus Cisplatin Alone in Patients With Malignant Pleural Mesothelioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III study of pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bristol Myers Squibb Opdivo (nivolumab) Plus Yervoy (ipilimumab) Demonstrates
  Durable Overall Survival at Three Years Compared to Chemotherapy in First-Line
  Unresectable Malignant Pleural Mesothelioma in Phase 3 CheckMate -743 Trial
  [news.bms.com]
- 4. First-line nivolumab plus ipilimumab versus chemotherapy in patients with unresectable malignant pleural mesothelioma: 3-year outcomes from CheckMate 743 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: Pemetrexed with Cisplatin vs. Immunotherapy for Malignant Pleural Mesothelioma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139358#pemetrexed-disodium-combination-with-cisplatin-for-malignant-pleural-mesothelioma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com